

JNJ-38877605 (JNJ0966) In Vivo Technical Support Center

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Compound of Interest

Compound Name: JNJ0966

Cat. No.: B15579790

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the c-Met inhibitor JNJ-38877605 (also known as **JNJ0966**) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pitfall to be aware of when using JNJ-38877605 in in vivo studies?

A1: The most significant challenge and critical pitfall of using JNJ-38877605 in vivo is the high potential for species-specific renal toxicity.^{[1][2][3]} This toxicity is not observed in common preclinical models like rats and dogs but has been reported in rabbits and, crucially, in humans, which led to the discontinuation of its clinical development.^{[1][2][4]}

Q2: What causes the renal toxicity associated with JNJ-38877605?

A2: The renal toxicity is caused by the formation of insoluble metabolites.^{[1][2]} Specifically, metabolites identified as M1/3, M5/6, and M10 are generated through the activity of the enzyme aldehyde oxidase (AOX).^{[1][2]} These metabolites have poor solubility and can precipitate in the renal tubules, forming crystals that lead to kidney damage, including degenerative and inflammatory changes.^{[2][3]}

Q3: Why is this toxicity species-specific?

A3: The species specificity is due to differences in the metabolism of JNJ-38877605, particularly the activity of aldehyde oxidase (AOX).[4] Humans and rabbits exhibit higher levels of AOX activity, leading to a greater production of the insoluble metabolites (M1/3, M5/6, and M10).[1][2] In contrast, preclinical models such as rats and dogs have lower AOX activity, resulting in minimal formation of these toxic metabolites, and consequently, an absence of renal toxicity in these species.[1][3]

Q4: Which animal model is most appropriate for studying the toxicity of JNJ-38877605?

A4: Due to the similar metabolic profile concerning the formation of the M10 metabolite, the rabbit is considered a more suitable toxicology model than rats or dogs for studying JNJ-38877605.[1][2] However, it is important to note that even in rabbits, attempts to mitigate this toxicity with alternative dosing schedules or co-administration of agents like probenecid were unsuccessful at pharmacologically active doses.[2]

Q5: Are there any known off-target effects of JNJ-38877605?

A5: JNJ-38877605 is a highly selective c-Met kinase inhibitor. It has been shown to be over 833-fold more selective for c-Met than the next most potently inhibited kinase (Fms) out of a panel of 246 kinases.[1] The primary toxicity observed in vivo is related to its metabolism rather than direct off-target kinase inhibition.

Q6: What is the mechanism of action of JNJ-38877605?

A6: JNJ-38877605 is an orally available, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC₅₀ of 4.7 nM in in vitro kinase assays.[1][3] It binds with high affinity to the ATP-binding site of c-Met, leading to a slow reversibility of binding and inhibition of c-Met phosphorylation.[1][5]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected signs of toxicity in animal models (e.g., weight loss, lethargy, abnormal blood chemistry).	Renal toxicity due to the formation of insoluble metabolites, particularly if using rabbits.	Immediately discontinue dosing and perform a full necropsy with histopathological evaluation of the kidneys.[2] Analyze blood for markers of renal function such as serum creatinine (SCr) and blood urea nitrogen (BUN).[1] Consider that this compound has known renal toxicity issues that may preclude further in vivo use.[1][2]
Lack of anti-tumor efficacy in xenograft models.	Sub-therapeutic dosing. Plasma concentrations may not have reached levels that result in anti-tumor activity in preclinical models.[3]	Increase the dose with caution, being mindful of the potential for renal toxicity, especially in susceptible species. Monitor plasma drug concentrations to ensure adequate exposure.[3]
Difficulty in formulating JNJ-38877605 for oral administration.	Poor solubility of the compound in aqueous solutions.	A suggested formulation involves using a mixture of propylene glycol, Tween 80, and D5W (5% dextrose in water). For example, a 100 mg/ml stock in propylene glycol can be mixed with Tween 80 and then diluted with D5W.[5] Freshly prepare the formulation before each use.

Experimental Protocols

In Vivo Xenograft Model for Efficacy Studies

- Animal Model: 6-week-old immunodeficient nu/nu female mice.[\[5\]](#)
- Cell Line: GTL16 human gastric carcinoma cells (or other relevant cell line with c-Met activation).
- Cell Inoculation: Subcutaneously inject GTL16 cells into the posterior flank of the mice.[\[5\]](#)
- Treatment: Once tumors are established, administer JNJ-38877605 orally (p.o.). A previously reported dose is 40 mg/kg/day.[\[5\]](#)
- Monitoring: Monitor tumor growth and the general health of the animals. Plasma levels of relevant biomarkers (e.g., IL-8, GRO α) can also be measured.[\[5\]](#)

Data Presentation

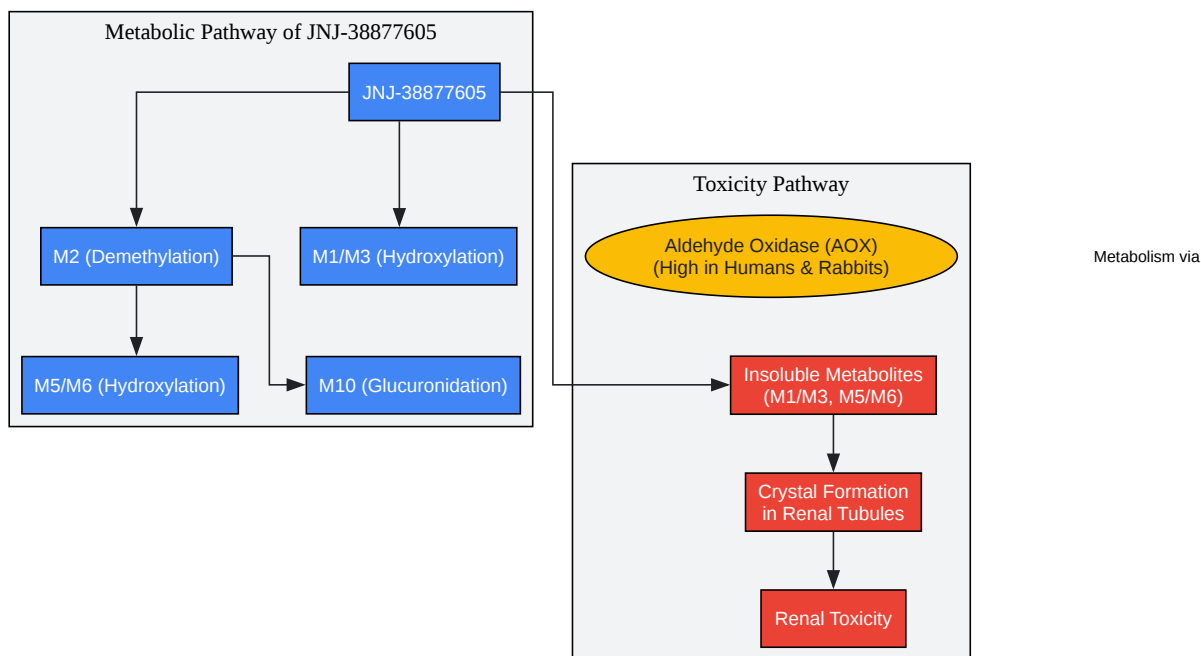
Table 1: In Vitro Potency of JNJ-38877605

Parameter	Value	Reference
c-Met Kinase IC ₅₀	4.7 nM	[1] [3]
Selectivity vs. Fms	>833-fold	[1]
Selectivity Panel	>246 kinases	[1]

Table 2: Reported In Vivo Dosing and Effects

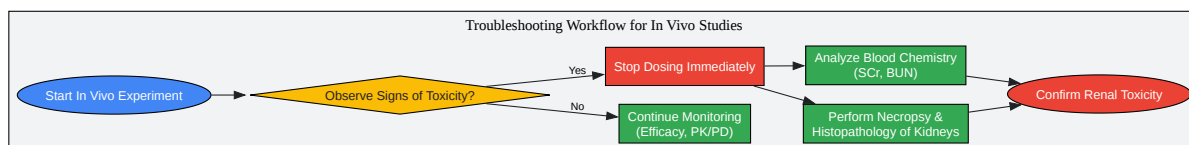
Animal Model	Dose	Key Findings	Reference
Mice (GTL16 xenograft)	40 mg/kg/day (oral)	Significant decrease in plasma IL-8 and GRO α .	[5]
Rabbits	200-350 mg/kg/week (total)	Increased kidney weights, renal crystal formation, degenerative and inflammatory changes.	[1][2]
Rats and Dogs	Not specified	Favorable safety profile with no observed renal toxicity.	[1]
Humans (Phase I)	100 mg BID to 400 mg BID	Mild but recurrent renal toxicity observed in virtually all patients, even at sub-therapeutic doses.	[1][4]

Visualizations



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Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.



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Caption: Troubleshooting workflow for observed toxicity in JNJ-38877605 studies.

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